7-Hydroxyflavanone

Catalog No.
S573763
CAS No.
6515-36-2
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyflavanone

CAS Number

6515-36-2

Product Name

7-Hydroxyflavanone

IUPAC Name

7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2

InChI Key

SWAJPHCXKPCPQZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-Hydroxy-2-phenylchroman-4-one; 2,3-Dihydro-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

The exact mass of the compound 7-Hydroxyflavanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of monohydroxyflavanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

7-Hydroxyflavanone melting point 188-190°C

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical & Physical Properties

The table below summarizes the fundamental technical data for 7-Hydroxyflavanone (CAS 6515-36-2) from chemical supplier catalogs and a research article [1] [2] [3]:

Property Value / Description
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
Melting Point 188-190 °C (lit.)
Boiling Point 464.3 ± 45.0 °C (Predicted)
Density 1.288 ± 0.06 g/cm³ (Predicted)
Form Crystalline Powder, Pale yellow to White to off-white
pKa 7.69 ± 0.40 (Predicted)
Storage 2-8°C, stored under nitrogen

Research Applications & Biological Activity

This compound is used in scientific research and has been studied for several biological functions.

  • Biotransformation Studies: Research has explored the use of microorganisms like Aspergillus and Penicillium to transform this compound into various derivatives. Many of these resulting products showed stronger antioxidant properties than the original compound [2].
  • Enzymatic Inhibition: It has been identified as a potent inhibitor of the enzyme aromatase (CYP19), with a reported IC₅₀ value of 65 μM. Aromatase is a key target in certain cancer treatments. The compound is also noted for its anticarcinogenic, antioxidant, and (anti-)estrogenic effects [4].
  • Biocatalytic Synthesis: In one study, a recombinant E. coli system expressing a cyanobacterial cytochrome P450 enzyme (CYP110E1) was able to convert this compound into 7-Hydroxyflavone. This demonstrates its utility as a substrate for synthesizing other valuable compounds [5].
  • Analytical Chemistry: It has been used as a standard compound for the stereoisomeric separation of flavonoids using polysaccharide-based chiral stationary phases by nano-liquid chromatography (nano-LC) [6].

Example Experimental Workflow: Microbial Biotransformation

The following diagram outlines a general experimental workflow for the microbial biotransformation of this compound, based on the methods described in the research [2].

cluster_main Microbial Biotransformation Workflow Step1 1. Cultivation of Microbial Strains (Aspergillus, Penicillium) Step2 2. Addition of This compound (Substrate) Step1->Step2 Step3 3. Incubation & Biotransformation Reaction Step2->Step3 Step4 4. Reaction Monitoring (TLC, HPLC) Step3->Step4 Step5 5. Product Extraction & Isolation (Column Chromatography) Step4->Step5 Step6 6. Product Identification (NMR, IR, MS) Step5->Step6 Step7 7. Bioactivity Assay (Antioxidant Test) Step6->Step7

Key techniques used in monitoring and analyzing the transformation include [2]:

  • Monitoring: TLC (Thin-Layer Chromatography) and HPLC (High-Performance Liquid Chromatography) with photodiode array detection.
  • Isolation: Column chromatography using silica gel.
  • Identification: Structure elucidation of products was performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRESI-MS).
  • Bioassay: Antioxidant properties of the resulting compounds were measured using a spectrophotometer.

Key Limitations of Available Data

Please note that the search results have certain constraints for creating a full whitepaper:

  • Incomplete Experimental Detail: While the general methods are described, the search results lack the granular, step-by-step protocols necessary to fully replicate the experiments in a laboratory setting (e.g., precise molar ratios, complete buffer compositions, detailed chromatography gradients).
  • No Signaling Pathways: The results confirm biological activities but do not provide detailed molecular-level data on the signaling pathways involved, which would be required to create a pathway diagram.

References

Experimental IR Spectrum of 7-Hydroxyflavanone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key absorption bands from the experimental IR spectrum of 7-Hydroxyflavanone, obtained using the KBr pellet method [1].

Frequency (cm⁻¹) Bond/Vibration Type Functional Group Assignment
~3413 O-H stretching Hydroxyl group (OH)
~1651 C=O stretching Carbonyl group of the chroman-4-one
~1577 C-C stretching Aromatic ring skeleton
~1260 -C-OH bending Hydroxyl group deformation
~1062 -C-OH stretching C-O stretch of the hydroxyl

This IR data was crucial for confirming the identity of the substrate and its microbial transformation products in the study [1].

Protocol for IR Spectrum Collection

The following workflow outlines the key experimental steps for obtaining the IR spectrum of a solid compound like this compound, based on the methodology from the search results.

G SamplePrep Sample Preparation DataAcquisition Data Acquisition SamplePrep->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis End End DataAnalysis->End Start Start Start->SamplePrep

Experimental workflow for IR spectroscopy of solid samples.

  • Sample Preparation [1]:
    • The KBr (Potassium Bromide) pellet method is suitable for solid samples.
    • Thoroughly grind a small amount of the purified this compound with dry KBr.
    • Use a hydraulic press to form the mixture into a transparent pellet under high pressure.
  • Instrumentation & Data Acquisition [1]:
    • Use an FT-IR spectrometer (e.g., Mattson IR 300 Thermo Nicolet).
    • Record the background spectrum with a pure KBr pellet.
    • Place the sample pellet in the holder and acquire the spectrum over a range of 4000-500 cm⁻¹.
  • Data Analysis:
    • Identify the characteristic absorption bands, focusing on the key functional groups as detailed in the interpretation guide below.

A Guide to Interpreting Key IR Bands

For a quick and effective analysis, focus on two primary spectral regions. The diagram below illustrates the decision-making process for identifying the main functional groups.

G A Broad peak in region 3200-3400 cm⁻¹? B Strong, sharp peak in region 1630-1800 cm⁻¹? A->B No C Check ~1650-1800 cm⁻¹ region for C=O stretch A->C Yes Carbonyl Carbonyl Group (C=O) Present B->Carbonyl Yes NoCarbonyl Carbonyl Group (C=O) Absent B->NoCarbonyl No D Analyze peak shape C->D E Very broad, extends below 3000 cm⁻¹? D->E F Relatively broad, rounded peak? E->F No G Carboxylic Acid (COOH) E->G Yes H Alcohol (OH) F->H Yes Start Start Start->A

Decision tree for primary functional group identification in IR spectroscopy.

  • Prioritize the "Tongues" and "Swords":

    • The Hydroxyl (O-H) "Tongue" (3200-3600 cm⁻¹): Look for a broad, rounded peak in this region [2]. The spectrum of this compound shows this band at ~3413 cm⁻¹ [1]. A very broad peak that extends below 3000 cm⁻¹ can indicate a carboxylic acid, but a rounded peak is typical of an alcohol [2].
    • The Carbonyl (C=O) "Sword" (1630-1800 cm⁻¹): This is a sharp, very strong peak that is often the most prominent feature in the spectrum [2]. For this compound, this appears at ~1651 cm⁻¹, which is characteristic of the carbonyl stretch in a flavanone structure [1].
  • Analyze Other Informative Regions:

    • Aromatic C-C Stretch (~1500-1600 cm⁻¹): The peak at ~1577 cm⁻¹ in this compound confirms the presence of the aromatic ring skeleton [1].
    • C-O Stretch and O-H Bending (1000-1300 cm⁻¹): The peaks at ~1260 cm⁻¹ and ~1062 cm⁻¹ are associated with the C-O stretch and O-H bending vibrations of the phenolic hydroxyl group [1].

Important Considerations for Researchers

  • Solvent and State: The provided reference data is for a solid sample. Be aware that the spectrum can shift if the compound is analyzed in solution.
  • Spectral Comparison: The most reliable confirmation of a compound's identity is achieved by comparing its IR spectrum directly with a reference spectrum of authentic this compound.
  • Complementary Techniques: IR spectroscopy is excellent for identifying functional groups. For full structural elucidation, it should be used alongside other techniques such as NMR and mass spectrometry, as demonstrated in the primary research [1].

References

Comprehensive Application Notes and Protocols for the Synthesis of 7-Hydroxyflavanone Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

7-Hydroxyflavanone is an important flavonoid scaffold recognized for its broad biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Its derivatives show significant promise in drug development, particularly for targeting neurodegenerative diseases and cancer. The synthesis and functionalization of this core structure are crucial for modulating its bioavailability and pharmacological profile [1] [2]. These Application Notes provide detailed, reproducible protocols for synthesizing this compound derivatives, leveraging both conventional organic synthesis and contemporary biotransformation techniques. The methodologies outlined herein are designed to support researchers in generating structurally diverse compound libraries for structure-activity relationship (SAR) studies and preclinical development. Special emphasis is placed on protocols that enable regioselective modification, a key factor in optimizing biological activity and overcoming the inherent solubility challenges associated with flavonoid compounds [2].


Synthetic Protocols

Protocol 1: Synthesis via Chalcone Cyclization

This fundamental protocol describes the synthesis of chlorinated flavanone derivatives through cyclization of 2′-hydroxychalcones, serving as a gateway to various this compound analogs [3].

Materials:
  • Starting Material: Appropriate 2′-hydroxychalcone precursor (e.g., 2′,4′-dihydroxy-5′-nitroacetophenone for nitro-substituted derivatives) [4].
  • Reagents: Sodium acetate (NaOAc), absolute ethanol.
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, vacuum filtration apparatus.
Procedure:
  • Dissolve the 2′-hydroxychalcone precursor (1.0 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
  • Add sodium acetate (2.0 mmol) to the solution and attach a reflux condenser.
  • Heat the mixture to reflux (approximately 78°C) with continuous stirring for 3-5 hours. Monitor the reaction progress by TLC (e.g., using ethyl acetate/petroleum ether mobile phase).
  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
  • Collect the solid via vacuum filtration and wash thoroughly with cold ethanol.
  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid) to obtain the pure flavanone derivative.

Note: This method is versatile for introducing substituents like chlorine atoms at different positions on the flavanone core, which can significantly influence antimicrobial potency and lipophilicity [3].

Protocol 2: Novel Synthesis of 6-Amino-7-hydroxyflavone via a 3-Aroylflavone Intermediate

This protocol describes an optimized route to 6-amino-7-hydroxyflavone, a therapeutically relevant derivative, avoiding lengthy chalcone syntheses and low-temperature conditions [4].

Materials:
  • Starting Material: 2′,4′-Dihydroxy-5′-nitroacetophenone.
  • Reagents: Benzoyl chloride, anhydrous potassium carbonate (K₂CO₃), dry acetone, 5% ethanolic potassium hydroxide (KOH), dilute hydrochloric acid (HCl).
  • Equipment: Two-necked round-bottom flask, drying tube, magnetic stirrer, heating mantle, separatory funnel.
Procedure:

Part A: Synthesis of 3-Benzoyl-7-hydroxy-6-nitroflavone (4)

  • In a dried two-necked flask, dissolve 2′,4′-dihydroxy-5′-nitroacetophenone (5.30 g, 27.0 mmol) in 300 mL of dry acetone.
  • Add anhydrous K₂CO₃ (27.0 g, 0.194 mol) and stir the suspension at room temperature for 10 minutes.
  • Add benzoyl chloride (7.59 g, 54.0 mmol) dropwise over 30 minutes. After addition, reflux the mixture for 24 hours with stirring.
  • Evaporate the solvent under reduced pressure. Acidify the residue with dilute HCl to weak acidity.
  • Filter the resulting precipitate, dry it, and recrystallize from acetic acid to obtain compound 4 as off-white needles (36% yield, m.p. 279-281°C).

Part B: Cleavage to 1-(2,4-Dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione (5) and Subsequent Cyclization

  • Add compound 4 (1.50 g, 3.88 mmol) to 50 mL of 5% ethanolic KOH in a round-bottom flask.
  • Reflux the mixture for 1 hour. For quantitative conversion to diketone 5, extend the reflux time to 24 hours.
  • After cooling, dilute the mixture with ice-cold water and acidify. Filter the precipitated products.
  • Separate compounds 5 and any by-products using preparative TLC (eluent: 1:7 ethyl acetate/petroleum ether).
  • The 1,3-diketone intermediate 5 is subsequently transformed into 7-hydroxy-6-nitroflavone (6), which is reduced to yield the final product, 6-amino-7-hydroxyflavone (1).
Protocol 3: Biocatalytic Glycosylation for Enhanced Solubility

This protocol uses microbial biotransformation to glycosylate flavanones, a strategic method to improve water solubility and bioavailability [3].

Materials:
  • Substrate: this compound or its chlorinated derivatives.
  • Biocatalyst: Fungal cultures of Isaria fumosorosea KCH J2 or Beauveria bassiana KCH J1.5.
  • Medium: Standard liquid growth medium (e.g., Sabouraud Dextrose Broth).
Procedure:
  • Culture Preparation: Inoculate the fungal strain into the liquid medium and incubate at an appropriate temperature (e.g., 25-28°C) with shaking (150 rpm) for 48 hours to establish a robust pre-culture.
  • Biotransformation: Add the flavanone substrate (e.g., 2′-chloroflavanone, 50-100 mg/L) dissolved in a minimal volume of DMSO to the main culture during its mid-logarithmic growth phase.
  • Incubation: Continue incubation for 5-10 days, monitoring substrate consumption and product formation by TLC or HPLC.
  • Extraction: Separate the mycelia from the broth by filtration. Extract the broth with ethyl acetate (3 x equal volume).
  • Purification: Concentrate the combined organic extracts under vacuum and purify the glycosylated products using semi-preparative HPLC or column chromatography.

Note: This method typically yields O-β-D-(4″-O-methyl)-glucopyranoside derivatives. For example, 2′-chloroflavanone was converted to its 6-O-glucopyranoside with a yield of 6.6% [3]. This glycosylation generally reduces antimicrobial potency but markedly improves water solubility.

Protocol 4: Generation of ortho-Quinone Methide Intermediates for Fused-Ring Systems

This advanced protocol outlines the generation of electron-poor ortho-quinone methide (o-QM) intermediates from this compound Mannich bases, enabling access to complex fused-ring systems via inverse electron-demand Diels–Alder (iEDDA) reactions [5].

Materials:
  • Starting Material: this compound (6).
  • Reagents: (Bis(N,N-dimethylamino)methane) (aminal 8), 1,4-dioxane, dienophile (e.g., ethyl vinyl ether), dimethylformamide (DMF).
  • Equipment: Pressure tube/vial, nitrogen gas source, heating block.
Procedure:

Part A: Synthesis of C8 N,N-Dimethylaminomethyl Flavanone Mannich Base (10)

  • Dissolve this compound (1.0 mmol) and aminal 8 (1.2 mmol) in 10 mL of anhydrous 1,4-dioxane in a round-bottom flask.
  • Reflux the reaction mixture for 24 hours.
  • Concentrate the mixture under vacuum to obtain the crude Mannich base 10, which can be used directly in the next step or purified further.

Part B: iEDDA Reaction via o-QM

  • Dissolve the Mannich base 10 (0.1 mmol) and an excess of dienophile (e.g., ethyl vinyl ether, 0.5 mmol) in 2 mL of dry DMF in a pressure-resistant vial.
  • Seal the vial and purge the headspace with nitrogen gas.
  • Heat the mixture at 155°C for 24-48 hours.
  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
  • Purify the cycloadduct (e.g., 13a-c) using flash chromatography.

Note: This reaction proceeds in a highly regioselective manner. The use of high-boiling solvents and an inert atmosphere in sealed vessels is critical for the success of the cycloaddition [5].

The experimental workflow for the synthesis and modification of this compound derivatives is summarized as follows:

G Start Start: Select Synthetic Objective P1 Chalcone Precursor Start->P1 P2 Hydroxyacetophenone Precursor Start->P2 P3 Flavanone Substrate (e.g., Chloroflavanone) Start->P3 P4 This compound Mannich Base Start->P4 A1 Protocol 1: Cyclization with NaOAc P1->A1 A2 Protocol 2: 3-Aroylflavone Route P2->A2 A3 Protocol 3: Biotransformation P3->A3 A4 Protocol 4: o-QM Cycloaddition P4->A4 O1 Core Flavanone Structure A1->O1 O2 6-Amino-7-hydroxyflavone A2->O2 O3 Glycosylated Derivative (Improved Solubility) A3->O3 O4 Fused-Ring System (Structural Complexity) A4->O4

[caption]Synthetic Workflow for this compound Derivatives


Data Summary and Analysis

The following tables summarize key quantitative data from the referenced synthetic studies and biological evaluations.

Table 1: Summary of Synthetic Methods for this compound Derivatives
Method Key Starting Material Critical Reaction Conditions Intermediate/Product Reported Yield Key Characterization Data
Chalcone Cyclization [3] 2'-Hydroxychalcone NaOAc, EtOH, Reflux, 3-5 h Chloroflavanones Varies by substrate ( ^1\text{H-NMR} ), LC-MS

| 3-Aroylflavone Route [4] | 2′,4′-Dihydroxy-5′-nitroacetophenone | 1. K₂CO₃, BzCl, Acetone, Reflux, 24 h 2. 5% KOH/EtOH, Reflux, 1-24 h | 3-Benzoyl-7-hydroxy-6-nitroflavone (4) | 36% | MP: 279-281°C; API-ES-MS: m/z 386 [M-H]⁻ | | Biotransformation [3] | 2′-Chloroflavanone | Beauveria bassiana, Culture, 5-10 days | 2′-Chloroflavanone 6-O-β-D-(4″-O-methyl)-glucopyranoside | 6.6% | NMR (COSY, HMBC) | | o-QM Cycloaddition [5] | this compound Mannich Base | DMF, 155°C, Sealed tube, N₂, 24-48 h | Fused-ring cycloadducts (e.g., 13a) | Low to Moderate | ( ^1\text{H-NMR} ) (Acetal proton: δ 5.25 ppm), NOE |

Table 2: Biological and Physicochemical Properties of Modified Flavanones
Structural Modification Reported Biological Activity Impact on Physicochemical Properties Key Findings
Chlorination [3] Enhanced antimicrobial activity, especially 4′-chloroflavanone against S. aureus and E. faecalis. Increased lipophilicity, modulates electron distribution. Position of chlorine significantly influences antimicrobial potency and target binding.
Glycosylation [3] Generally reduced direct antimicrobial potency. Markedly improved water solubility; reduced blood-brain barrier permeation. Strategy to improve bioavailability and alter pharmacokinetic profile.
Prenylation [6] Increased therapeutic potential (e.g., cytotoxicity, neuropathic pain relief). Significantly improved membrane permeability and lipophilicity. 6-C-prenyl and 8-prenyl derivatives are common; enhances target binding capacity.
Formation of Inclusion Complexes/Nanostructures [2] Preserved or enhanced bioactivity. Greatest increase in maximum plasma concentration (avg. 5.4-fold); improves solubility and absorption. Effective method for overcoming low bioavailability of native flavonoids.

Discussion and Applications

The synthetic protocols detailed herein enable the production of this compound derivatives with tailored properties for drug development. The strategic introduction of substituents like chlorine atoms or prenyl groups primarily enhances lipophilicity and target binding, making these derivatives potent antimicrobial or cytotoxic agents [3] [6]. In contrast, glycosylation represents a powerful strategy to address the poor aqueous solubility of flavonoids, a major limitation to their bioavailability. While this often reduces direct in vitro potency, it can lead to superior in vivo performance due to improved absorption and altered pharmacokinetics [3] [2].

The application of ortho-quinone methide chemistry allows access to architecturally complex fused-ring systems. Increasing the three-dimensional complexity and scaffold diversity of flavonoids can lead to improved specificity for biological targets and is a valuable strategy in medicinal chemistry [5]. Furthermore, the formation of flavonoid-rhenium tricarbonyl complexes, as described in recent literature, opens up possibilities in theranostics, combining therapeutic potential with diagnostic capabilities via fluorescence imaging [1].

For researchers, the choice of synthetic pathway should be guided by the desired derivative and its intended application. The chalcone cyclization (Protocol 1) is a robust and classic method. The 3-aroylflavone route (Protocol 2) is excellent for producing specific amino-hydroxy patterns. Biocatalytic methods (Protocol 3) are ideal for introducing polar sugars, while the o-QM approach (Protocol 4) is best for creating complex, fused-ring systems for probing new biological spaces.


References

Application Notes: Antimicrobial Activity of 7-Hydroxyflavanone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

7-Hydroxyflavanone is a flavonoid that can be sourced from plants like Spatholobus suberectus or produced by microbial strains such as the actinomycete Amycolatopsis sp. HSN-02 isolated from mining soil [1] [2]. Its significance lies in its potential as an alternative or complementary antimicrobial agent. Research demonstrates its efficacy against clinical isolates of Streptococcus pneumoniae*, suggesting utility in treating respiratory infections [2]. Furthermore, when purified from *Amycolatopsis sp., it exhibited 45.04% control efficacy against Cercospora leaf spot disease in tomato plants caused by Septoria lycopersici, highlighting its potential as a biocontrol agent to reduce reliance on chemical fungicides [1] [3].

Experimental Protocols

2.1. In Vitro Antimicrobial Susceptibility Testing This protocol is used to determine the Minimum Inhibitory Concentration (MIC) against bacterial pathogens like Streptococcus pneumoniae [2].

  • Materials:

    • Test Compound: this compound (e.g., sourced from chemical suppliers like BioCrick [2]).
    • Microorganisms: Clinical isolates of the target pathogen.
    • Culture Media: Appropriate agar and broth media (e.g., Mueller-Hinton Agar/Broth).
    • Equipment: Sterile test tubes, micropipettes, incubator.
  • Procedure:

    • Preparation of Stock Solution: Dissolve this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). Prepare a stock solution at a high concentration (e.g., 1-10 mg/mL) [2].
    • Broth Dilution: Perform serial two-fold dilutions of the stock solution in sterile broth medium in test tubes.
    • Inoculation: Standardize the bacterial inoculum to approximately (5 \times 10^5) CFU/mL and add it to each tube containing the diluted compound.
    • Incubation: Incubate the tubes at the optimal temperature for the test microorganism (e.g., 35±2°C for 18-24 hours).
    • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism [2].

The workflow for this assay is outlined below.

start Prepare this compound Stock Solution step1 Perform Serial Two-Fold Dilutions in Broth start->step1 step2 Standardize and Add Bacterial Inoculum step1->step2 step3 Incubate at 35°C for 18-24 hours step2->step3 step4 Determine Minimum Inhibitory Concentration (MIC) step3->step4 end Record MIC Value step4->end

2.2. In Vivo Efficacy Model for Bacterial Infection This protocol assesses the therapeutic potential of this compound in a live animal model [2].

  • Materials:

    • Animals: Specific pathogen-free mice (e.g., 6-8 weeks old).
    • Infection Strain: A clinical isolate of Streptococcus pneumoniae.
    • Test Compound: this compound.
  • Procedure:

    • Infection: Inoculate mice with a lethal dose of Streptococcus pneumoniae via intranasal or intraperitoneal administration.
    • Treatment: Administer this compound (e.g., at 1 mg/mouse) via a suitable route (e.g., intraperitoneal) at a defined time post-infection.
    • Sample Collection: At the end of the experiment, collect target organs (e.g., lungs) and blood samples.
    • Bacterial Load Count: Homogenize the lung tissue and perform serial dilutions. Plate the dilutions on agar plates to count the number of Colony Forming Units (CFU) after incubation.
    • Toxicity Assessment: Use serum from blood samples to measure biochemical markers like alanine transaminase (ALT), aspartate transaminase (AST), urea, and creatinine to evaluate potential compound toxicity [2].

2.3. In Planta Biocontrol Assay for Fungal Disease This protocol evaluates the efficacy of this compound in controlling plant fungal diseases, such as Cercospora leaf spot caused by Septoria lycopersici in tomato plants [1] [3].

  • Materials:

    • Plant Material: Tomato plants (Solanum lycopersicum).
    • Fungal Pathogen: Septoria lycopersici.
    • Test Compound: this compound purified from Amycolatopsis sp. HSN-02 fermentation broth.
  • Procedure:

    • Plant Infection: Inoculate tomato plants with a spore suspension of S. lycopersici.
    • Treatment: Apply the purified this compound to the infected plants. This is typically done in a greenhouse pot experiment.
    • Incubation and Assessment: Monitor the plants for disease development. The control efficacy is calculated using a formula that compares the disease severity in treated plants to that in untreated, infected control plants. The reported control efficacy is 45.04 ± 1.30% [1] [3].
Data Summary and Quantitative Findings

The table below summarizes key quantitative data on the antimicrobial activity of this compound.

Assay Type Test Organism Key Metric & Result Experimental Context / Notes
In Vitro MIC [2] Streptococcus pneumoniae (clinical isolates) MIC: 50 - 500 μg/mL Agar macrodilution method; activity varied by isolate.
In Vivo Efficacy [2] Streptococcus pneumoniae in mice Significant reduction of bacterial load in lungs (p<0.01) Dose: 1 mg/mouse; no signs of toxicity were reported.
In Planta Biocontrol [1] [3] Septoria lycopersici (on tomato plants) Control Efficacy: 45.04% ± 1.30% Greenhouse pot experiment; suppresses Cercospora leaf spot.
Potential Mechanisms of Action

While the exact mechanism of this compound is an area of ongoing research, studies on related flavonoids provide strong clues. The general antibacterial mechanisms of flavonoids are multi-faceted, and this compound may act through one or more of the following pathways [4]:

  • Inhibition of Biofilm Formation: Many flavonoids interfere with the formation of bacterial biofilms, which are critical for pathogen virulence and antibiotic resistance [4].
  • Disruption of Cell Membranes: Some flavonoids can damage the bacterial cell membrane, increasing its permeability and leading to cell death [4].
  • Inhibition of Virulence Factors: Compounds may attenuate pathogenicity by inhibiting the production or activity of specific virulence factors, such as toxins [4].
  • Enzyme Inhibition: Flavonoids can target essential bacterial enzymes, such as ATP synthase or DNA gyrase, disrupting vital cellular processes [4].

A summary of these potential mechanisms is illustrated in the following diagram.

cluster Based on General Flavonoid Antibacterial Mechanisms [4] moa This compound Potential Mechanisms mech1 Inhibition of Biofilm Formation moa->mech1 mech2 Disruption of Cell Membrane moa->mech2 mech3 Inhibition of Virulence Factors moa->mech3 mech4 Enzyme Inhibition (e.g., ATP synthase) moa->mech4

Synthesis of Derivatives

Research indicates that synthesizing derivatives of this compound, such as isoxazoles and acrylates, can yield compounds with significantly enhanced antimicrobial activity compared to the parent molecule. Some of these synthetic derivatives have shown higher potency than standard drugs in preliminary studies, making this a promising strategy for developing novel antimicrobial agents [5].

References

Application Notes & Protocols: Investigating 7-Hydroxyflavanone in H9c2 Cardiomyoblast Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 7-Hydroxyflavanone

This compound is a flavonoid compound belonging to the flavanone subclass, characterized by a 15-carbon skeleton structure arranged as two aromatic rings (A and B) connected by a three-carbon bridge that forms a heterocyclic pyran ring (C-ring). This specific flavonoid has gained significant research interest due to its multidirectional biological activity, including documented antioxidant, anti-inflammatory, and potential cardioprotective properties. The 7-hydroxy position on the A-ring is particularly significant for its biological activity, influencing both its reactivity and metabolic fate in biological systems. As with many flavonoid compounds, practical pharmaceutical application of this compound faces challenges related to its low solubility, inefficient transport across biological membranes, and stability limitations that can restrict its bioavailability and efficacy [1].

Recent research has focused on understanding how structural modifications, including microbial biotransformation, might enhance the therapeutic potential of this compound and similar flavonoids. Microbial transformation using various fungal species has been shown to produce structurally diverse metabolites with potentially improved biological activities and physicochemical properties. These transformations include reactions such as carbonyl group reduction, hydroxylation at various positions, O-methylation, and dehydrogenation of the pyran ring, all of which can significantly alter the compound's biological effects [1]. The investigation of these transformed metabolites in cardiac-relevant model systems like H9c2 cardiomyoblasts represents an emerging area of research with significant implications for cardiovascular drug development.

H9c2 Cardiomyoblast Model System

Model Characteristics and Applications

The H9c2 cell line, derived from embryonic rat ventricular tissue, has emerged as a valuable in vitro model for cardiovascular research, toxicology screening, and mechanistic studies of cardiac biology. This model system offers several advantages over primary cardiomyocytes, including ease of culture, genetic stability, and reproducibility across laboratories and experiments. When subjected to specific differentiation protocols, H9c2 cardiomyoblasts undergo morphological and biochemical changes that result in a cardiomyocyte-like phenotype characterized by elongated, multinucleated cells expressing cardiac-specific markers [2] [3]. This differentiated state more closely resembles adult cardiomyocytes in both functional properties and signaling pathway activation, making it particularly suitable for investigating compound effects in a cardiac-relevant context.

The transition from proliferating cardiomyoblasts to differentiated cardiomyocyte-like cells involves significant proteomic reprogramming and activation of cardiac-specific genetic programs. Quantitative proteomic studies have revealed that H9c2 differentiation follows a 'function follows form' model, whereby early alterations in structural proteins enable subsequent changes relevant to characteristic cardiomyocyte physiology [3]. During this process, cells demonstrate increased expression of cardiac markers including myosin heavy chain (MYH) and cardiac troponin I (TNNI), along with morphological changes toward greater cell length-to-diameter ratios and reduced proliferation rates [3]. These characteristics make the differentiated H9c2 model particularly appropriate for investigating the effects of this compound and its metabolites on cardiac-specific functions and signaling pathways.

Standard Differentiation Protocol
  • Cell Culture Conditions: Plate H9c2 cardiomyoblasts on collagen-I coated culture vessels and maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂ until 70-80% confluent [2] [3].

  • Differentiation Induction: Switch confluent cells to differentiation medium consisting of DMEM with 2% horse serum and 1% penicillin/streptomycin, supplemented with all-trans retinoic acid (final concentration typically 10-100 nM, optimized for specific laboratory conditions) [3].

  • Differentiation Timeline: Maintain cells in differentiation medium for 5-6 days, changing media every 48 hours to ensure nutrient availability and consistent retinoic acid concentration [2] [3].

  • Validation of Differentiation: Assess differentiation efficiency through morphological examination (elongated, multinucleated cells), immunofluorescence detection of cardiac markers (MYH, TNNI), and immunoblot analysis confirming increased expression of cardiac-specific proteins compared to undifferentiated controls [3].

Experimental Results & Mechanistic Insights

Antioxidant Effects and Signaling Mechanisms

Research on this compound in H9c2 cardiomyoblast models has revealed several important mechanistic pathways through which this compound and its metabolites exert biological effects. The antioxidant properties of this compound have been particularly well-documented, with studies showing that microbial transformation can produce metabolites with significantly enhanced radical-scavenging activity compared to the parent compound [1]. These antioxidant effects are mechanistically important in cardiovascular systems, where oxidative stress contributes significantly to pathological conditions including cardiac hypertrophy, apoptosis, and heart failure. In H9c2 models, these antioxidant properties may modulate key cardioprotective signaling pathways, including those involving Akt and Erk1/2 phosphorylation, which are known to promote cell survival and inhibit apoptosis in cardiomyocytes [2].

Additionally, this compound has demonstrated effects on gene expression profiles relevant to cardiac hypertrophy and apoptosis. In differentiated H9c2 cardiomyotubes, mechanical stretching protocols (used to simulate workload-induced stress) have been shown to activate both hypertrophic and anti-apoptotic responses under specific conditions, with signaling pathways that may be modulated by flavonoid intervention [2]. Specifically, optimal mechanical loading conditions (low strain: 2.7% elongation; low frequency: 0.25 Hz; intermediate duration: 12 hours) resulted in increased IGF-1 isoform expression, enhanced Akt and Erk1/2 phosphorylation, and downregulation of pro-apoptotic factors including FoxO, Fuca, Atrogin-1, and IL-6 [2]. These findings suggest potential synergistic effects between mechanical conditioning and pharmacological interventions with compounds like this compound in promoting cardioprotective adaptive responses.

Quantitative Experimental Data

Table 1: Characterization Data for this compound and Selected Metabolites

Compound Molecular Formula Melting Point (°C) Major IR Absorptions (cm⁻¹) HRESI-MS [M+H]+ (m/z)
This compound (1) C₁₅H₁₂O₃ 188-190 3413 (O-H), 1651 (C=O), 1577 (C-C aromatic) 241.0860 (calc. 241.0865)
Metabolite 2 C₁₆H₁₄O₃ Data from source Data from source Data from source
Metabolite 3 C₁₆H₁₄O₄ Data from source Data from source Data from source
Metabolite 4 C₁₅H₁₄O₃ Data from source Data from source Data from source
Metabolite 5 C₁₅H₁₄O₄ Data from source Data from source Data from source
Metabolite 6 C₁₅H₁₀O₃ Data from source Data from source Data from source

Note: Complete characterization data for metabolites 2-6 are available in the original research publication [1].

Table 2: Effects of Mechanical Stretching Protocols on H9c2 Gene Expression

Gene Category Gene/Factor High Strain/Short Duration Low Strain/Intermediate Duration Low Strain/Long Duration
IGF-1 Isoforms IGF-1Ea ↑ (p<0.05)
IGF-1Eb ↑ (p<0.05)
Myogenic Regulatory Factors MyoD ↓ (p<0.05)
Myogenin ↓ (p<0.05-0.001)
MRF4 ↓ (p<0.05)
Pro-apoptotic Factors FoxO ↓ (p<0.05)
Fuca ↓ (p<0.05-0.001)
Atrophy-related Atrogin-1 ↓ (p<0.05)
Inflammatory IL-6 ↓ (p<0.05-0.001)

Note: This table summarizes stretching protocol effects on gene expression; this compound may modulate these responses [2].

Experimental Protocols

H9c2 Cell Culture and Differentiation
4.1.1 Materials and Reagents
  • H9c2 cell line (rat cardiomyoblasts, ATCC)
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Fetal bovine serum (FBS) and horse serum
  • Penicillin/streptomycin solution (100X)
  • All-trans retinoic acid (RA)
  • Collagen-I coated culture plates (e.g., Flexcell plates for mechanical studies)
  • Phosphate-buffered saline (PBS), trypsin-EDTA solution
  • Dimethyl sulfoxide (DMSO) for compound solubilization
4.1.2 Procedure
  • Culture Maintenance: Grow H9c2 cardiomyoblasts in growth medium (DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere until 70-80% confluent [2] [3].

  • Differentiation Initiation: Switch confluent cells to differentiation medium (DMEM with 2% horse serum, 1% penicillin/streptomycin, and 10-100 nM all-trans retinoic acid) [3].

  • Medium Replacement: Replace with fresh differentiation medium every 48 hours for 5-6 days to maintain nutrient availability and consistent RA concentration.

  • Differentiation Validation: Confirm successful differentiation by assessing:

    • Morphological changes (elongated, multinucleated cells) using phase contrast microscopy
    • Increased expression of cardiac markers (MYH, TNNI) via immunoblotting or immunofluorescence
    • Increased length-to-diameter ratio of cells compared to undifferentiated controls [3]
This compound Treatment and Assessment
4.2.1 Compound Preparation
  • Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM concentration).
  • Dilute stock solution in culture medium to achieve desired working concentrations (typically 1-100 μM), ensuring DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability.
  • Prepare fresh treatment solutions immediately before use, protected from light when necessary.
4.2.2 Treatment Protocol
  • Apply this compound treatments to differentiated H9c2 cardiomyotubes for predetermined time periods (e.g., 24-72 hours) based on experimental objectives.
  • Include appropriate controls in all experiments:
    • Vehicle control (0.1% DMSO in culture medium)
    • Positive controls relevant to specific assays (e.g., known antioxidants for oxidative stress assays)
  • For mechanical stretching experiments, utilize Flexcell FX-4000 strain unit or similar system with parameters mimicking physiological conditions (e.g., 2.7% elongation, 0.25 Hz frequency, 12-hour duration) [2].
  • Harvest cells for analysis 12-24 hours after completion of treatment or mechanical stimulation to assess gene expression and signaling responses [2].
4.2.3 Assessment Methods
  • Gene Expression Analysis: Extract total RNA using appropriate reagents (e.g., NucleoZOL), perform reverse transcription, and analyze gene expression by real-time PCR for targets of interest (IGF-1 isoforms, myogenic factors, pro-apoptotic factors) [2].
  • Protein Analysis: Prepare cell lysates for immunoblot analysis of key signaling proteins (phospho-Akt, phospho-Erk1/2, total Akt, total Erk1/2) and cardiac markers (MYH, TNNI) [2] [3].
  • Viability and Apoptosis Assessment: Utilize assays such as MTT, WST-1, or similar for viability, and caspase activity assays or Annexin V staining for apoptosis assessment.
  • Antioxidant Activity: Evaluate intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) and assess antioxidant enzyme activities as appropriate.

Visualization of Signaling Pathways and Workflows

This compound Mechanisms in H9c2 Cells

G 7 7 HF This compound Treatment OxStress Oxidative Stress Reduction HF->OxStress Direct Antioxidant Activity IGF1 IGF-1 Expression OxStress->IGF1 Akt Akt Phosphorylation IGF1->Akt Erk Erk1/2 Phosphorylation IGF1->Erk FoxO Pro-apoptotic Factors (FoxO, Fuca) ↓ Akt->FoxO Inhibition Hypertrophy Hypertrophic Response Akt->Hypertrophy AntiApoptotic Anti-apoptotic Response Akt->AntiApoptotic Erk->FoxO Inhibition Erk->Hypertrophy Atrogin Atrophy Markers (Atrogin-1) ↓ FoxO->Atrogin IL6 Inflammatory Factors (IL-6) ↓ FoxO->IL6 Survival Cell Survival & Maintenance Hypertrophy->Survival AntiApoptotic->Survival

Figure 1: this compound-Mediated Signaling in H9c2 Cardiomyocytes

This diagram illustrates the proposed mechanisms through which this compound may exert protective effects in H9c2 cardiomyocytes. The compound directly reduces oxidative stress, which leads to increased IGF-1 expression and subsequent activation of Akt and Erk1/2 signaling pathways. These pathways then inhibit pro-apoptotic factors (FoxO, Fuca), atrophy markers (Atrogin-1), and inflammatory factors (IL-6), ultimately promoting a hypertrophic, anti-apoptotic response that enhances cell survival and maintenance [2] [1].

Experimental Workflow for H9c2 Studies

G Start H9c2 Cardiomyoblast Culture Differentiate Differentiation Protocol (5-6 days with retinoic acid) Start->Differentiate Validate Differentiation Validation (Morphology, MYH, TNNI) Differentiate->Validate Treatment This compound Treatment Validate->Treatment Mechanical Optional: Mechanical Stretching Protocol Treatment->Mechanical For mechanotransduction studies Analysis Analysis & Assessment Treatment->Analysis Direct compound effects Mechanical->Analysis Molecular Molecular Analysis Analysis->Molecular Functional Functional Assessment Analysis->Functional RT_PCR Gene Expression (RT-PCR) Molecular->RT_PCR Western Protein Analysis (Western Blot) Molecular->Western Viability Viability & Apoptosis Assays Functional->Viability ROS ROS Detection Functional->ROS

Figure 2: Experimental Workflow for this compound H9c2 Studies

This workflow outlines the key steps for investigating this compound effects in H9c2 cardiomyoblast models, beginning with cell culture and differentiation through retinoic acid treatment, followed by differentiation validation using morphological and molecular markers. The core experimental phase involves this compound treatment with optional mechanical stretching to simulate physiological stress conditions. Finally, comprehensive molecular and functional analyses assess compound effects on gene expression, protein signaling, viability, apoptosis, and oxidative stress parameters [2] [3].

Conclusion and Research Applications

The investigation of This compound in H9c2 cardiomyoblast models provides valuable insights into the potential cardioprotective effects of this flavonoid compound and its metabolites. The H9c2 model system offers a physiologically relevant platform for screening flavonoid bioactivity, investigating mechanisms of action, and identifying potential therapeutic applications for cardiovascular conditions. Current evidence suggests that this compound and its microbial transformation products exhibit enhanced antioxidant properties and may modulate key cardioprotective signaling pathways involving Akt and Erk1/2 phosphorylation, potentially leading to anti-apoptotic and hypertrophic responses that could be beneficial in specific pathological contexts [2] [1].

Future research directions should include more comprehensive dose-response studies with this compound and its isolated metabolites, investigation of potential synergistic effects with mechanical conditioning, and examination of these compounds in pathological model systems relevant to cardiac hypertrophy, heart failure, and ischemia-reperfusion injury. Additionally, further exploration of the metabolic fate of this compound in cardiac cells and the identification of specific molecular targets would significantly advance our understanding of its mechanism of action and therapeutic potential. The protocols and application notes presented here provide a solid methodological foundation for these continued investigations at the intersection of natural products chemistry and cardiovascular pharmacology.

References

Comprehensive Application Notes: Microbial Metabolism Pathways of 7-Hydroxyflavanone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

7-Hydroxyflavanone (7-HF) represents a significant flavonoid compound that serves as an excellent model substrate for investigating microbial biotransformation pathways. This compound features a flavanone skeleton with a hydroxyl group at the C-7 position, which makes it particularly susceptible to various enzymatic modifications by microbial systems. Microbial transformation has emerged as a powerful biocatalytic tool for structural modification of flavonoid compounds, often yielding metabolites that are challenging to synthesize through conventional chemical methods. These biotransformations are not only crucial for understanding the metabolic fate of flavonoids in biological systems but also for generating novel derivatives with enhanced bioactivities and improved physicochemical properties.

The strategic importance of studying this compound metabolism stems from several factors. First, the compound serves as a structural precursor to numerous biologically active flavonoids found in nature. Second, microbial systems—particularly fungi and recombinant bacteria—possess diverse enzymatic machineries capable of performing regioselective modifications that are often difficult to achieve chemically. These modifications include hydroxylation, reduction, oxidation, methylation, glycosylation, and sulfation, among others. Research has demonstrated that most microbial transformation products of this compound exhibit significantly stronger antioxidant properties compared to the parent compound, highlighting the potential of these biotransformations to enhance bioactivity [1] [2].

Detailed Metabolic Pathways of this compound

Phase I Transformations: Structural Modifications

Phase I transformations involve direct modifications of the this compound structure through oxidation-reduction reactions and hydrolytic processes. Microbial enzymes catalyze these reactions, leading to the introduction or unmasking of functional groups. The primary Phase I transformations observed in this compound include:

  • Carbonyl Reduction: Multiple fungal species, including Aspergillus niger strains, perform reduction of the carbonyl group at C-4, yielding the corresponding flavan-4-ol derivatives. This reaction demonstrates interesting stereoselectivity patterns, with different fungal species producing distinct stereoisomers. For instance, A. niger KB catalyzes the reduction of this compound to yield racemic 7-hydroxyflavan-4-ol, while A. ochraceus 456 produces the optically pure (+)-2,4-trans-7-hydroxyflavan-4-ol [1] [3]. The reduction mechanism involves NADPH-dependent carbonyl reductases that transfer hydride ions to the carbonyl carbon.

  • Dehydrogenation: Several Aspergillus strains, particularly A. niger KB, catalyze the dehydrogenation of the C2-C3 single bond, converting this compound to 7-hydroxyflavone [1] [4]. This transformation involves the removal of two hydrogen atoms from the flavanone structure, creating a double bond between C-2 and C-3 and resulting in a planar flavonoid structure with extended conjugation. The reaction is catalyzed by flavanone dehydrogenase enzymes that utilize NAD+ as a cofactor.

  • Ring Hydroxylation: Various fungal species introduce hydroxyl groups at different positions of the flavanone nucleus. Cunninghamella blakesleeana performs hydroxylation at C-6 and C-8 positions, while Mortierella zonata introduces hydroxyl groups at C-8 and C-4' positions [5]. Mucor ramannianus catalyzes hydroxylation at C-3' and C-4' positions, producing 7,3',4'-trihydroxyflavanone [5]. These reactions are typically catalyzed by cytochrome P450 monooxygenases that incorporate one atom of molecular oxygen into the substrate while reducing the other to water.

Phase II Transformations: Conjugation Reactions

Phase II transformations involve conjugation reactions where microbial systems attach polar groups to the Phase I metabolites or directly to the parent compound. These reactions significantly enhance the water solubility of the flavonoid metabolites and often modify their biological activity. The principal Phase II transformations include:

  • Sulfation: Several fungal species, including Cunninghamella blakesleeana and Mortierella zonata, catalyze the sulfation of this compound and its hydroxylated metabolites [5]. The reaction occurs primarily at the C-7 hydroxyl group, though other hydroxyl groups may also be sulfated. Sulfation is catalyzed by sulfotransferase enzymes that transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the acceptor hydroxyl group. This conjugation reaction dramatically increases the water solubility of the flavonoid metabolites.

  • O-Methylation: Penicillium chermesinum 113 catalyzes the O-methylation of this compound, producing 7-methoxyflavanone [1]. In some cases, methylation occurs concurrently with hydroxylation at C-3' and C-4' positions. Methylation is mediated by O-methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl group donor. This reaction is particularly significant as it mimics a common metabolic modification in mammalian systems.

  • Glycosylation: Various fungal species, including Beauveria bassiana and Rhizopus oryzae, catalyze the glycosylation of this compound and its hydroxylated derivatives [5]. The most common glycosylation pattern involves attachment of glucose or 4-O-methylglucopyranoside to the C-7 hydroxyl group. Glycosylation is catalyzed by glycosyltransferases that utilize UDP-sugars as donor molecules. This conjugation reaction enhances the solubility and stability of the flavonoid metabolites.

Table 1: Phase I Microbial Transformations of this compound

Transformation Type Microorganism Products Formed Key Enzymes Involved
Carbonyl Reduction Aspergillus niger KB 7-Hydroxyflavan-4-ol Carbonyl reductases
Dehydrogenation Aspergillus niger KB 7-Hydroxyflavone Flavanone dehydrogenases
Hydroxylation at C-6 Cunninghamella blakesleeana 6,7-Dihydroxyflavanone Cytochrome P450 monooxygenases
Hydroxylation at C-8 Mortierella zonata 7,8-Dihydroxyflavanone Cytochrome P450 monooxygenases
Hydroxylation at C-4' Mortierella zonata, Aspergillus alliaceus 7,4'-Dihydroxyflavanone Cytochrome P450 monooxygenases
Hydroxylation at C-3' Mucor ramannianus 7,3',4'-Trihydroxyflavanone Cytochrome P450 monooxygenases

Table 2: Phase II Microbial Transformations of this compound

Transformation Type Microorganism Products Formed Key Enzymes Involved
Sulfation Cunninghamella blakesleeana Flavanone 7-sulfate Sulfotransferases
Sulfation Mortierella zonata 8-Hydroxyflavanone 7-sulfate Sulfotransferases
O-Methylation Penicillium chermesinum 113 7-Methoxyflavanone O-Methyltransferases
Glycosylation Beauveria bassiana Flavanone 7-O-β-D-4-O-methylglucopyranoside Glycosyltransferases
Glycosylation Rhizopus oryzae Flavanone 7-O-β-D-glucopyranoside Glycosyltransferases

Experimental Protocols

Fungal Biotransformation System

The fungal biotransformation protocol utilizes various Aspergillus, Penicillium, and other fungal species to transform this compound through diverse metabolic pathways. The following detailed protocol ensures optimal transformation efficiency and product yield:

  • Microbial Strains and Culture Conditions: The fungal strains Aspergillus niger KB, A. niger 13/5, A. ochraceus 456, Penicillium chermesinum 113, Cunninghamella blakesleeana (ATCC 8688a), Mortierella zonata (ATCC 13309), Beauveria bassiana (ATCC 7159), and Mucor ramannianus (ATCC 9628) are maintained on potato dextrose agar (PDA) slants at 4°C [1] [5]. For pre-culture preparation, transfer a loopful of spores from fresh slants (7-day-old cultures) to 100 mL Erlenmeyer flasks containing 20 mL of sterile liquid medium. The medium composition for Aspergillus and Penicillium species consists of glucose (20 g/L), peptone (5 g/L), yeast extract (5 g/L), KH₂PO₄ (5 g/L), and NaCl (5 g/L), adjusted to pH 6.5 before sterilization [1]. For other fungal species, use malt extract broth (20 g/L) adjusted to pH 6.8. Incubate the pre-cultures on a rotary shaker at 120 rpm and 28°C for 48 hours to obtain actively growing mycelia.

  • Biotransformation Procedure: Add this compound (dissolved in dimethyl sulfoxide, DMSO) to the pre-cultures to achieve a final substrate concentration of 0.1-0.5 mg/mL [1] [5]. The final concentration of DMSO should not exceed 1% (v/v) to avoid microbial inhibition. Incubate the biotransformation cultures under optimal conditions (28°C, 120 rpm) for periods ranging from 3 to 14 days, depending on the microorganism and desired transformation. Monitor the reaction progress daily using thin-layer chromatography (TLC) on silica gel plates with fluorescent indicator F₂₅₄, using hexane-ethyl acetate (7:3) or dichloromethane-ethyl acetate (1:1) as mobile phases [1]. Visualize the spots under UV light (254 and 365 nm) and by spraying with 1% vanillin-sulfuric acid reagent followed by heating at 105°C.

  • Process Optimization: For scale-up transformations, use 1-L Erlenmeyer flasks containing 250 mL of medium and increase the substrate concentration to 1.0 mg/mL [1]. Optimize aeration by increasing the shaking speed to 150 rpm or using baffled flasks. To enhance product yields, consider fed-batch addition of the substrate, particularly when transforming high concentrations of this compound.

Recombinant Bacterial System

Recombinant Escherichia coli systems expressing heterologous enzymes offer an alternative approach for specific biotransformation of this compound. These systems provide the advantage of regioselective transformations and easier genetic manipulation:

  • Strain Construction and Culture Conditions: For the expression of cyanobacterial cytochrome P450 CYP110E1, amplify the gene from Nostoc sp. strain PCC 7120 and clone it into the pRED vector containing the RhFRed reductase domain sequence from Rhodococcus sp. NCIMB 9784 P450RhF (CYP116B2) [6]. The resulting plasmid (pCYP110E1-Red) is transformed into E. coli BL21(DE3) competent cells. For bioreactor applications, prepare the expression host E. coli JM109 carrying plasmid pBS2072B, which contains the modified biphenyl dioxygenase genes [bphA1(2072)A2A3A4] and bphB gene from Pseudomonas pseudoalcaligenes KF707 [7]. Grow the recombinant E. coli strains in Luria-Bertani (LB) medium supplemented with appropriate antibiotics (ampicillin, 150 μg/mL) at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Biotransformation: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM along with δ-aminolevulinic acid (0.5 mM) as a heme precursor for P450 expression [6]. Continue incubation for an additional 16-20 hours at 25°C to allow proper protein folding and heme incorporation. Add this compound (dissolved in DMSO) to the induced cultures to a final concentration of 0.2 mg/mL. Incubate the biotransformation cultures at 30°C with shaking at 150 rpm for 24-72 hours. For the biphenyl dioxygenase system, culture the recombinant E. coli cells in M9 minimal medium supplemented with 0.5% glycerol and 0.1% yeast extract at 30°C until mid-log phase before adding the substrate [7].

Analytical Characterization Methods

Extraction and Isolation

Efficient extraction and purification protocols are essential for the isolation and characterization of this compound metabolites from microbial transformation systems:

  • Extraction Procedure: Separate the microbial biomass from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation at 8,000 × g for 15 minutes [1] [5]. Extract the filtrate (culture broth) three times with an equal volume of ethyl acetate in a separatory funnel. Combine the ethyl acetate extracts and wash with distilled water to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extracellular metabolites. For intracellular metabolites, homogenize the microbial biomass in methanol using a tissue homogenizer (for fungal mycelia) or sonicate on ice (for bacterial cells). Filter the methanolic extract and concentrate under reduced pressure.

  • Metabolite Separation: Dissolve the crude extract in a minimal volume of methanol and subject to column chromatography over silica gel (230-400 mesh) [1] [5]. Elute the column with stepwise gradients of hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 0:100, v/v). Collect fractions (50-100 mL each) and monitor by TLC. Combine fractions with similar TLC profiles and evaporate to dryness. Further purify the partially purified metabolites by recrystallization from appropriate solvents (methanol, ethanol, or acetone) or by preparative thin-layer chromatography (PTLC) on silica gel GF₂₅₄ plates (0.5-1.0 mm thickness) using optimized mobile phases.

Chromatographic Separation and Structural Elucidation

Advanced analytical techniques are required for the comprehensive characterization of this compound metabolites:

  • HPLC Analysis: Perform HPLC analysis using a Waters 2690 instrument equipped with a Waters 996 photodiode array detector and ODS-2 column (4.6 × 250 mm, Waters) with a Guard-Pak Inserts μBondapak C18 pre-column [1]. Use the following gradient elution program at a flow rate of 1 mL/min: 0-7 min (10% A, 90% B), 7-10 min (50% A, 50% B), 10-13 min (60% A, 40% B), 13-15 min (70% A, 30% B), 15-20 min (80% A, 20% B), 20-30 min (90% A, 10% B), and 30-40 min (100% A), where eluent A is 80% acetonitrile in 4.5% formic acid solution and eluent B is 4.5% formic acid. Monitor the detection wavelength at 280 nm. Inject samples (10 μL) dissolved in methanol at a concentration of 1 mg/mL.

  • Spectroscopic Identification: Record 1H NMR and 13C NMR spectra using a Bruker Avance DRX 300 spectrometer at 300 MHz and 75 MHz, respectively [1]. Dissolve samples in deuterated solvents (CD₃OD, CDCl₃, or DMSO-d₆) and use tetramethylsilane (TMS) as an internal standard. Obtain IR spectra using a Mattson IR 300 Thermo Nicolet spectrometer with KBr pellets. Acquire high-resolution mass spectra (HRMS) via electrospray ionization (ESI+) on a Waters LCT Premier XE mass spectrometer. Determine melting points using a Kofler block apparatus.

Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay serves as a standard method for evaluating the antioxidant potential of this compound and its microbial metabolites:

  • Sample Preparation: Prepare stock solutions of this compound and its transformation products in methanol at a concentration of 1 mg/mL [1] [3]. Serially dilute these stock solutions to obtain concentrations of 500, 250, 125, 62.5, 31.25, and 15.625 μg/mL. Prepare a fresh DPPH solution in methanol at a concentration of 0.1 mM, protected from light. Use ascorbic acid (vitamin C) and butylated hydroxytoluene (BHT) as reference standards at the same concentration range.

  • Assay Procedure: Mix 1.0 mL of each sample solution with 2.0 mL of the DPPH solution in test tubes [1] [3]. Include a control containing 1.0 mL of methanol mixed with 2.0 mL of DPPH solution. Vortex the mixtures briefly and incubate in the dark at room temperature for 30 minutes. Measure the absorbance of the solutions at 517 nm against a methanol blank using a UV-Vis spectrometer (e.g., Cintra 20 spectrometer). Perform each measurement in triplicate. Calculate the radical scavenging activity using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] × 100

    where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of DPPH scavenging activity against the compound concentration and performing nonlinear regression analysis [1] [3]. Compare the IC₅₀ values of the metabolites with that of the parent this compound and standard antioxidants. Statistically analyze the data using one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test, considering p < 0.05 as statistically significant.

Structure-Activity Relationships

The antioxidant potency of this compound metabolites shows clear dependence on specific structural features:

  • Hydroxylation Pattern: Metabolites with additional hydroxyl groups, particularly at the C-3', C-4', C-5, C-6, and C-8 positions, demonstrate significantly enhanced antioxidant activity compared to the parent this compound [1] [5]. The position of hydroxylation profoundly influences activity, with ortho-dihydroxyl groups (catechol structure) in the B-ring showing particularly potent radical scavenging capability due to enhanced stabilization of the phenoxyl radical through hydrogen bonding and extended electron delocalization.

  • Conjugation Effects: Sulfated metabolites generally exhibit reduced antioxidant activity compared to their hydroxylated precursors, as the sulfate group decreases the hydrogen-donating ability of the phenol group [5]. In contrast, methylated metabolites show variable effects depending on the position of methylation. Methylation at the C-7 position typically reduces antioxidant activity, while methylation at other positions may have less pronounced effects or in some cases improve activity due to increased lipophilicity and membrane permeability.

  • Carbon Skeleton Modifications: Reduction of the carbonyl group to an alcohol (flavan-4-ols) generally moderately enhances antioxidant activity, possibly due to increased flexibility of the molecule and improved interaction with radical species [1] [3]. Conversely, dehydrogenation to form flavones typically maintains or slightly improves antioxidant activity, particularly when accompanied by additional hydroxyl groups.

Pathway Visualization and Experimental Workflow

G cluster_phaseI Phase I Transformations cluster_phaseII Phase II Transformations Compound This compound Reduction Carbonyl Reduction Compound->Reduction A. niger KB Dehydrogenation Dehydrogenation Compound->Dehydrogenation A. niger KB Hydroxylation1 C-6 Hydroxylation Compound->Hydroxylation1 C. blakesleeana Hydroxylation2 C-8 Hydroxylation Compound->Hydroxylation2 M. zonata Hydroxylation3 C-4' Hydroxylation Compound->Hydroxylation3 M. zonata Hydroxylation4 C-3' Hydroxylation Compound->Hydroxylation4 M. ramannianus Methylation O-Methylation Compound->Methylation P. chermesinum Glycosylation Glycosylation Compound->Glycosylation B. bassiana Sulfation Sulfation Reduction->Sulfation Multiple Fungi Bioactivity Enhanced Antioxidant Activity Reduction->Bioactivity Enhanced Activity Dehydrogenation->Bioactivity Enhanced Activity Hydroxylation1->Sulfation C. blakesleeana Hydroxylation1->Bioactivity Enhanced Activity Hydroxylation2->Sulfation M. zonata Hydroxylation2->Bioactivity Enhanced Activity Hydroxylation3->Bioactivity Enhanced Activity Hydroxylation4->Bioactivity Enhanced Activity Sulfation->Bioactivity Variable Effect Methylation->Bioactivity Reduced Activity Glycosylation->Bioactivity Reduced Activity

Figure 1: Comprehensive Metabolic Pathways of this compound in Microbial Systems. This diagram illustrates the principal Phase I and Phase II transformation routes employed by various fungal species, along with the general impact on antioxidant activity.

G cluster_preparation Preparation Phase cluster_biotransformation Biotransformation Phase cluster_analysis Extraction & Analysis Start Experimental Workflow StrainSelection Strain Selection & Maintenance MediumPreparation Culture Medium Preparation StrainSelection->MediumPreparation InoculumDevelopment Inoculum Development MediumPreparation->InoculumDevelopment SubstrateAddition Substrate Addition (0.1-0.5 mg/mL) InoculumDevelopment->SubstrateAddition Incubation Incubation (28°C, 3-14 days) SubstrateAddition->Incubation ProcessMonitoring Process Monitoring (TLC/HPLC) Incubation->ProcessMonitoring Harvest Culture Harvest ProcessMonitoring->Harvest Extraction Metabolite Extraction (Ethyl Acetate) Harvest->Extraction Concentration Solvent Evaporation Extraction->Concentration Separation Chromatographic Separation Concentration->Separation Characterization Structural Characterization Separation->Characterization Bioassay Bioactivity Assessment Characterization->Bioassay Results Data Analysis & Interpretation Bioassay->Results

Figure 2: Experimental Workflow for Microbial Transformation of this compound. This diagram outlines the comprehensive protocol from strain preparation through biotransformation, metabolite extraction, and bioactivity assessment.

Applications and Concluding Remarks

The microbial transformation of this compound represents a powerful approach for generating diverse flavonoid derivatives with enhanced biological activities. The extensive research on its metabolic pathways has revealed the remarkable capability of microorganisms to perform regioselective modifications that are challenging to achieve through conventional synthetic chemistry. These biocatalytic processes offer sustainable and environmentally friendly alternatives to chemical synthesis, aligning with the principles of green chemistry.

From a pharmaceutical perspective, the enhanced antioxidant activity observed in most microbial metabolites of this compound holds significant promise for drug development [1] [3]. The structure-activity relationships established through these studies provide valuable insights for rational drug design, particularly for developing potent antioxidants that could potentially mitigate oxidative stress-associated pathologies including inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. Furthermore, the microbial transformation systems discussed herein serve as biocatalytic platforms that could be adapted for the structural modification of other flavonoid compounds.

Future directions in this field should focus on enzyme engineering to enhance the catalytic efficiency and selectivity of key transforming enzymes, metabolic engineering to create microbial cell factories for optimized production of valuable metabolites, and integration of omics technologies to comprehensively understand the genetic basis of these biotransformations. Additionally, expanding the biological evaluation of these metabolites beyond antioxidant activity to include other pharmacological properties would further unlock their therapeutic potential.

References

Comprehensive Application Notes and Protocols: 7-Hydroxyflavanone O-Methylation and Hydroxylation Reactions for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Flavonoids represent a diverse class of polyphenolic compounds widely distributed in plants, where they function as pigments, phytoalexins, and stress response mediators. Among these, 7-hydroxyflavanone serves as a key structural scaffold for chemical modification through various biological and enzymatic systems. The functionalization of flavanones through O-methylation and hydroxylation reactions significantly alters their physicochemical properties, bioavailability, and biological activity profiles. These transformations are particularly valuable in pharmaceutical development, where subtle structural modifications can dramatically enhance therapeutic efficacy and drug-like properties while potentially reducing unwanted metabolism. Microbial and enzymatic systems provide regioselective modification capabilities that are often challenging to achieve through conventional chemical synthesis, making them invaluable tools for generating novel derivatives with optimized biological activities.

The interest in this compound derivatives stems from their broad spectrum of pharmacological potential, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. However, the practical application of native flavonoids in pharmacy and medicine is often limited by challenges such as low solubility, inefficient transport across biological membranes, and metabolic instability. Biotransformation of flavonoid compounds represents a powerful approach to overcome these limitations by generating structurally diverse analogs with improved properties. The enzymatic systems of microorganisms can perform various chemical reactions, including carbonyl group reduction, ring hydroxylation, O-methylation, dehydrogenation, and glycosylation, enabling the production of novel compounds that are difficult to synthesize by conventional methods [1]. This document provides comprehensive application notes and detailed experimental protocols for conducting and analyzing this compound O-methylation and hydroxylation reactions, with emphasis on their application in drug development research.

Reaction Mechanisms and Biological Systems

O-Methylation Reactions and Enzymes
  • Enzyme Classification: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to specific hydroxyl groups on the flavanone structure. These enzymes are classified into two major categories based on their biochemical properties: caffeic acid O-methyltransferases (COMTs) and caffeoyl-CoA O-methyltransferases (CCoAOMTs). COMTs are not dependent on metal ions and can catalyze a wide range of flavonoids, while CCoAOMTs are cation-dependent and typically smaller (23-27 kDa), often displaying specificity for flavonoids with adjacent hydroxyl groups [2] [3].

  • Regioselectivity Patterns: The position of O-methylation on the flavanone scaffold depends on enzyme specificity and substrate structure. Research has identified various OMTs with distinct regioselectivity: EnOMT1 from Eucalyptus nitida specifically catalyzes 7-O-methylation of pinocembrin to form pinostrobin [4], while CrOMT2 from Citrus reticulata demonstrates multifunctional capability, methylating 3'-, 5'-, and 7-hydroxyl groups of flavonoids with vicinal hydroxyl substitutions [3]. The presence of neighboring hydroxyl groups significantly influences methylation efficiency, with many OMTs preferentially methylating catechol-type (ortho-dihydroxy) functionalities.

  • Structural Requirements: Studies on substrate specificity reveal that certain OMTs require specific structural features for activity. For instance, some enzymes preferentially methylate 7-O-methylated precursors rather than unmethylated flavanones, indicating that methylation patterns may follow specific sequential pathways in biological systems [5]. Additionally, the saturation state of the C2-C3 bond influences enzyme recognition, with some OMTs showing distinct preferences for flavones versus flavanones.

Hydroxylation Reactions and Enzymes
  • Hydroxylase Diversity: Hydroxylation of flavanones is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and, in some cases, 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes introduce hydroxyl groups at specific positions on the flavanone scaffold, most commonly at C-6, C-8, C-3', and C-4' positions. The CYP82D and CYP71D subfamilies have been identified as particularly important for flavonoid 6- and 8-hydroxylations in various plant species [2] [5].

  • Positional Specificity: Different hydroxylases display remarkable regioselectivity for specific positions on the flavanone core. For example, CYP82D33 and CYP82D62 from Lamiaceae species specifically catalyze 6-hydroxylation of flavones with 7-O-methoxylation, but show minimal activity against unmethylated substrates [5]. This substrate requirement suggests that in some biological systems, hydroxylation follows initial methylation steps, creating coordinated metabolic pathways.

  • Microbial Hydroxylation Capabilities: Filamentous fungi, particularly Aspergillus and Penicillium species, possess diverse hydroxylation activities toward flavanones. Aspergillus ochraceus 456 catalyzes hydroxylation at the C-4' position of 7-methoxyflavanone, while also performing carbonyl reduction [6] [7]. These microbial transformation systems provide valuable tools for generating hydroxylated flavanone derivatives that may be difficult to produce synthetically.

The following diagram illustrates the key O-methylation and hydroxylation reactions for this compound and the relationship between these transformations:

G Start This compound OMethylation O-Methylation (7-position) Start->OMethylation Microbial/Enzymatic Reduction Carbonyl Reduction Start->Reduction A. niger KB Dehydrogenation Dehydrogenation (C-2 and C-3) Start->Dehydrogenation Microbial/Enzymatic Product1 7-Methoxyflavanone OMethylation->Product1 Hydroxylation1 Hydroxylation (C-3' and C-4') Product1->Hydroxylation1 Microbial/Enzymatic Product2 3',4'-Dihydroxy- 7-methoxyflavanone Hydroxylation1->Product2 Product3 7-Hydroxyflavan-4-ol Reduction->Product3 Hydroxylation2 Hydroxylation (C-5) Product3->Hydroxylation2 Microbial/Enzymatic Product4 5,7-Dihydroxyflavan-4-ol Hydroxylation2->Product4 Product5 7-Hydroxyflavone Dehydrogenation->Product5 OMT OMTs (EnOMT1, CrOMT2) OMT->OMethylation Catalyzes Hydroxylase P450 Hydroxylases (CYP82D, CYP71D) Hydroxylase->Hydroxylation1 Catalyzes Reductase Carbonyl Reductases Reductase->Reduction Catalyzes Dehydrogenase Dehydrogenases Dehydrogenase->Dehydrogenation Catalyzes

Figure 1: Reaction network of this compound transformations showing key O-methylation and hydroxylation pathways

Experimental Protocols

Microbial Transformation of this compound
3.1.1 Materials and Equipment
  • Substrate: Racemic this compound (purity ≥95%, commercially available)
  • Microbial Strains: Aspergillus niger KB, Aspergillus ochraceus 456, Penicillium chermesinum 113 [1] [6]
  • Culture Media: Sabouraud dextrose broth (SDB) or potato dextrose broth (PDB)
  • Incubation Equipment: Rotary shaker incubator, sterile culture flasks, autoclave
  • Extraction Supplies: Ethyl acetate, dichloromethane, anhydrous sodium sulfate, separation funnel
  • Monitoring Equipment: TLC plates (SiO₂, DC Alufolien Kieselgel 60 F₂₅₄), HPLC system with photodiode array detector
3.1.2 Step-by-Step Procedure
  • Culture Preparation:

    • Inoculate 100 mL of sterile SDB or PDB in a 500 mL Erlenmeyer flask with the desired microbial strain from maintenance slants.
    • Incubate at 28°C for 48 hours on a rotary shaker at 120 rpm to establish robust pre-cultures.
  • Biotransformation Reaction:

    • Add 100 mg of this compound dissolved in 1 mL of dimethyl sulfoxide (DMSO) to 500 mL of active culture in a 2 L baffled flask.
    • Maintain control flasks with substrate but no microorganisms to account for non-biological transformations.
    • Incubate at 28°C with continuous shaking at 120 rpm for 6-9 days, monitoring daily by TLC.
  • Reaction Monitoring:

    • Withdraw 1 mL aliquots daily, extract with equal volume of ethyl acetate, and analyze by TLC using hexane:ethyl acetate (7:3) or dichloromethane:ethyl acetate (1:1) mobile phases.
    • Visualize spots under UV light (254 nm and 365 nm) and by spraying with ceric sulfate reagent followed by heating.
  • Product Extraction:

    • After optimal incubation (typically 6-9 days), filter the culture through cheesecloth to separate mycelia from broth.
    • Extract the filtrate three times with equal volumes of ethyl acetate, combining the organic phases.
    • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 40°C.
  • Product Purification:

    • Dissolve the crude extract in minimal dichloromethane and purify by column chromatography on silica gel (230-400 mesh) using gradient elution with hexane:ethyl acetate (from 9:1 to 7:3).
    • Monitor fractions by TLC, combine similar fractions, and evaporate to obtain pure transformation products.
3.1.3 Optimization Notes
  • Substrate Concentration: Higher substrate concentrations (>0.5 mg/mL) may inhibit microbial growth or saturate enzyme systems.
  • Time Course: Optimal transformation yields are typically achieved between 6-9 days, with earlier time points favoring primary metabolites and later time points potentially yielding sequential transformation products.
  • Oxygenation: Adequate aeration through shaking is critical for oxidative reactions including hydroxylation and dehydrogenation.
Enzymatic O-Methylation Using Recombinant O-Methyltransferases
3.2.1 Materials and Equipment
  • Enzyme Source: Recombinant EnOMT1, CrOMT2, or other flavonoid OMTs expressed in E. coli or yeast systems [4] [3]
  • Substrates: this compound, S-adenosyl-L-methionine (SAM)
  • Buffers: Tris-HCl buffer (50 mM, pH 7.5-8.5), purification buffers with imidazole for His-tagged enzymes
  • Equipment: Spectrophotometer, HPLC system, protein purification system
3.2.2 Step-by-Step Procedure
  • Enzyme Preparation:

    • Express recombinant OMT in E. coli BL21(DE3) using appropriate expression vectors with inducible promoters.
    • Purify enzymes using affinity chromatography (Ni-NTA for His-tagged proteins) following standard protocols.
    • Determine protein concentration by Bradford assay and confirm purity by SDS-PAGE.
  • Standard Assay Conditions:

    • Prepare reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 50 μM flavanone substrate, 100 μM SAM, and appropriate amount of enzyme (typically 10-100 μg) in a total volume of 500 μL.
    • Incubate at 37°C for 30-60 minutes with gentle shaking.
    • Terminate reactions by adding 100 μL of 1 M HCl or 500 μL of ice-cold methanol.
  • Product Extraction and Analysis:

    • Extract reaction mixtures with equal volumes of ethyl acetate, evaporate organic phases under nitrogen stream.
    • Resuspend residues in methanol for HPLC or LC-MS analysis.
    • Analyze using C18 reverse-phase column with acetonitrile-water gradient and detection at 280-290 nm.
3.2.3 Kinetic Characterization
  • Determine apparent K~m~ and V~max~ values by varying substrate concentration (1-100 μM) while maintaining saturating SAM concentration (100-500 μM).
  • Calculate kinetic parameters using Michaelis-Menten or Lineweaver-Burk plots from initial velocity measurements.

Analytical Methods and Characterization

Chromatographic Separation and Analysis
  • TLC Analysis: Use silica gel plates with fluorescent indicator with developing systems including hexane:ethyl acetate (7:3), dichloromethane:ethyl acetate (1:1), or toluene:diethyl ether (4:1). R~f~ values for this compound and its derivatives typically range from 0.2 to 0.8 depending on the solvent system [1].

  • HPLC Conditions:

    • Column: ODS-2 column (4.6 × 250 mm) with Guard-Pak Inserts μBondapak C~18~ pre-column
    • Mobile Phase: Gradient elution using 80% acetonitrile in 4.5% formic acid (eluent A) and 4.5% formic acid (eluent B)
    • Gradient Program: 0-7 min (10% A), 7-10 min (50% A), 10-13 min (60% A), 13-15 min (70% A), 15-20 min (80% A), 20-30 min (90% A), 30-40 min (100% A)
    • Flow Rate: 1 mL/min
    • Detection: Photodiode array detector, wavelength 280 nm [1]
  • LC-MS Analysis: Employ high-resolution mass spectrometry with electrospray ionization (ESI) for accurate mass determination. Characteristic mass shifts include +14 amu for methylation and +16 amu for hydroxylation.

Structural Elucidation Techniques
  • NMR Spectroscopy: Record ¹H NMR (300 MHz) and ¹³C NMR (75 MHz) spectra in deuterated solvents (CD₃OD, CDCl₃, or DMSO-d₆). Key chemical shift changes include:

    • C-4 carbon: δ = 193.1 ppm in this compound shifts to δ = 65.6 ppm upon carbonyl reduction [6]
    • O-methyl groups: Characteristic signals at δ = 3.7-3.9 ppm in ¹H NMR and δ = 55-57 ppm in ¹³C NMR
    • Aromatic protons: Pattern changes indicate position of new hydroxyl or methoxyl groups
  • IR Spectroscopy: Characteristic absorption bands include:

    • Carbonyl stretch: 1651-1680 cm⁻¹
    • Hydroxyl groups: 3200-3600 cm⁻¹ (broad)
    • Aromatic C=C: 1570-1600 cm⁻¹
    • Methoxyl groups: 2830-2860 cm⁻¹

Data Interpretation and Optimization

Quantitative Analysis of Transformation Products

Table 1: Yield and antioxidant activity of this compound transformation products

Transformation Product Microorganism/Enzyme Yield (%) DPPH Scavenging Activity Key Structural Features
7-Methoxyflavanone A. niger, OMTs 76-95% [6] Lower than substrate [1] 7-O-methylation
3',4'-Dihydroxy-7-methoxyflavanone A. ochraceus 2.3-5.3% [6] Higher than substrate [1] B-ring dihydroxylation
7-Hydroxyflavan-4-ol A. niger KB 70-85% [1] Higher than substrate [1] Carbonyl reduction
5,7-Dihydroxyflavan-4-ol A. niger 60-75% [1] Higher than substrate [1] Reduction + A-ring hydroxylation
4'-Hydroxy-7-methoxyflavone A. ochraceus 456 2.3-2.5% [6] Higher than substrate [1] Dehydrogenation + B-ring hydroxylation
Kinetic Parameters of O-Methyltransferases

Table 2: Kinetic parameters of characterized O-methyltransferases for flavanone substrates

Enzyme Source Substrate K~m~ (μM) k~cat~ (s⁻¹) k~cat~/K~m~ (μM⁻¹s⁻¹) Optimal pH Position Specificity
EnOMT1 E. nitida Pinocembrin 2.05 ± 0.16 [4] 0.1 [4] 0.05 [4] 7.5-8.5 7-O-methylation
CrOMT2 C. reticulata Luteolin 7.6 ± 0.8 [3] 0.02 [3] 0.0027 [3] 8.0-9.0 3'/5'/7-O-methylation
CrOMT2 C. reticulata Tricetin 8.7 ± 1.1 [3] 0.021 [3] 0.0025 [3] 8.0-9.0 3'/5'/7-O-methylation
Optimization Strategies
  • Enzyme Engineering: Site-directed mutagenesis of critical catalytic residues can enhance enzyme activity, stability, and regioselectivity. Comparison with homologous sequences from species lacking O-methylated flavonoids helps identify key residues [4].

  • Reaction Engineering: Two-step transformations using multiple microbial strains or enzyme systems can improve yields of complex derivatives. For example, initial O-methylation followed by hydroxylation may provide better yields than single-step transformations.

  • Process Scale-Up: For larger-scale productions, consider immobilized enzyme systems or whole-cell biocatalysis in bioreactors with controlled aeration and feeding strategies to maintain optimal metabolic activity.

Applications in Drug Development

The structural diversification of this compound through O-methylation and hydroxylation reactions provides valuable strategies for enhancing pharmacological properties in drug development. Modified flavanones demonstrate improved bioavailability profiles and target specificity compared to their parent compounds. Methylation particularly enhances metabolic stability and membrane permeability by reducing polarity and shielding vulnerable phenolic groups from glucuronidation and sulfation. These modifications can significantly impact the drug-likeness of flavanone derivatives, potentially improving their oral bioavailability and extending their in vivo half-lives [4].

The biological activities of transformed this compound derivatives show significant promise for therapeutic applications. Most transformation products (with the exception of simple O-methylation derivatives) demonstrate stronger antioxidant properties than the initial substrate, making them valuable for combating oxidative stress-related pathologies [1]. Additionally, specific structural modifications influence cytotoxic potential against cancer cells. For instance, flavonoid derivatives with unsaturated C2-C3 bonds show increased cytotoxicity after methylation at the 3' position when tested against human gastric cancer cell lines [3]. Structure-activity relationship studies indicate that the presence and position of methoxy and hydroxy groups critically influence anticancer activity, with certain polymethoxylated flavones (PMFs) showing particular promise as anticancer agents [2]. These enhanced bioactivities, combined with improved pharmacokinetic properties, position modified flavanones as valuable scaffolds for developing novel therapeutic agents targeting various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

Troubleshooting and Technical Notes

  • Low Transformation Yields: If transformation yields are suboptimal, consider pre-inducing enzyme systems with low concentrations of natural flavonoids or optimizing aeration conditions for oxidative transformations.

  • Product Instability: Some flavanone derivatives may be unstable under reaction or storage conditions. Consider adding antioxidants like ascorbic acid to reaction mixtures and storing products in amber vials under inert atmosphere at -20°C.

  • Enzyme Inhibition: High substrate concentrations may inhibit some OMTs. Perform preliminary experiments to determine optimal substrate concentration ranges and consider fed-batch approaches for substrate addition.

  • Byproduct Formation: Multiple products may form in microbial transformations. Adjust incubation time, substrate concentration, or medium composition to favor desired pathways, or employ sequential purification strategies.

Conclusion

The O-methylation and hydroxylation of this compound using microbial and enzymatic systems provide powerful methods for generating structurally diverse derivatives with enhanced pharmacological properties. The protocols outlined in this document enable researchers to produce, characterize, and optimize these valuable compounds for drug development applications. The versatility of biological transformation systems, combined with their regioselective capabilities, offers distinct advantages over conventional chemical synthesis for producing complex flavonoid derivatives. As research in this field advances, the integration of enzyme engineering, metabolic engineering, and biotransformation process optimization will further expand the toolbox available for creating novel flavanone-based therapeutics with improved efficacy and drug-like properties.

References

purification challenges 7-Hydroxyflavanone metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Purification & Analysis

Here are answers to some specific issues you might encounter during your experiments.

  • Q1: I've run a microbial transformation of 7-Hydroxyflavanone. How can I quickly monitor the reaction progress and check for major products?

    • A: You can use Thin-Layer Chromatography (TLC) for rapid monitoring. According to a study on microbial transformation, the process was effectively monitored using TLC on silica gel plates with developing systems such as hexane:ethyl acetate (7:3) or dichloromethane:ethyl acetate (1:1) [1]. This allows you to track the consumption of the substrate and the appearance of new metabolite spots before moving to more advanced purification.
  • Q2: My metabolite mixture is complex. What is a reliable purification strategy to separate this compound metabolites?

    • A: A common and effective strategy involves a two-step purification process [1] [2] [3].
      • Initial Fractionation: Use column chromatography on silica gel (e.g., Kieselgel 60, 230-400 mesh) with eluents of increasing polarity, such as hexane/ethyl acetate or dichloromethane/ethyl acetate mixtures [1].
      • Final Purification: Further purify the collected fractions using preparative High-Performance Liquid Chromatography (HPLC). An example method uses a C18 reverse-phase column (e.g., ODS 2, 4.6 × 250 mm) with a gradient of acetonitrile and formic acid in water for sharp separation [1] [2].
  • Q3: How can I confirm the structure of a purified metabolite, especially its hydroxylation or methylation pattern?

    • A: Structural confirmation relies on a combination of spectroscopic techniques [1] [2]:
      • NMR Spectroscopy: ¹H and ¹³C NMR are essential. For instance, the reduction of the carbonyl group to an alcohol is confirmed by a shift in the ¹³C NMR signal from ~193 ppm (C=O) to ~65 ppm (C-OH), and O-methylation is indicated by a signal at ~55 ppm [1] [4].
      • Mass Spectrometry: High-Resolution ESI-MS provides the exact molecular mass and formula, which is crucial for identifying modifications like hydroxylation (+16 Da) or methylation (+14 Da) [1].
      • IR Spectroscopy: Can help identify functional groups, such as a new O-H stretch around 3225 cm⁻¹ for reduction products [4].

Metabolite Data & Properties

The following table summarizes the diverse metabolites of this compound that have been reported, along with key analytical data to aid in their identification [1].

Metabolite / Transformation Type Key ¹³C NMR Shifts (C-4 Carbonyl) Key ¹H NMR Features Antioxidant Activity
Carbonyl Reduction ~65 ppm (vs. ~193 in substrate) Multiplet ~5.05 ppm (H-4) Stronger than substrate
O-Methylation Remains ~193 ppm OCH₃ signal at ~3.8 ppm Weaker than other metabolites
O-Methylation + B-ring Hydroxylation Remains ~193 ppm OCH₃ signal; additional aromatic protons Stronger than substrate
Dehydrogenation to Flavone ~176 ppm (C-4 in flavone) Characteristic singlet for H-3 Stronger than substrate

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs and data table.

Protocol 1: Microbial Transformation & Metabolite Screening

This protocol is adapted from studies using fungi like Aspergillus niger and Penicillium chermesinum [1] [4].

  • Biotransformation: Add racemic this compound (e.g., 100 mg) dissolved in a suitable solvent (e.g., DMSO) to a culture of the selected microorganism in its mid-growth phase.
  • Incubation: Incubate the culture for several days (e.g., 6-9 days) at the microorganism's optimal temperature (e.g., 28°C) with shaking.
  • Extraction: After incubation, separate the mycelia and culture broth by filtration. Extract the broth thoroughly with ethyl acetate, and combine the organic layers.
  • Monitoring (TLC): Throughout the incubation, analyze small samples of the culture broth by TLC (SiO₂ plates) using eluent systems like toluene:diethyl ether (4:1) or dichloromethane:ethyl acetate (1:1) to monitor substrate consumption and metabolite formation [1] [4].
  • Initial Separation: Concentrate the combined organic extracts and subject the crude product to flash column chromatography on silica gel with a hexane/ethyl acetate gradient.
Protocol 2: HPLC Purification for Metabolites

This method provides a basis for purifying individual metabolites from pre-fractionated samples [1].

  • Column: C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm).
  • Mobile Phase:
    • Eluent A: 80% Acetonitrile in 4.5% formic acid solution.
    • Eluent B: 4.5% Formic acid in water.
  • Gradient Program: | Time (min) | % Eluent A | % Eluent B | | :--- | :--- | :--- | | 0 - 7 | 10% | 90% | | 7 - 10 | 50% | 50% | | 10 - 13 | 60% | 40% | | 13 - 15 | 70% | 30% | | 15 - 20 | 80% | 20% | | 20 - 30 | 90% | 10% | | 30 - 40 | 100% | 0% |
  • Flow Rate: 1 mL/min
  • Detection: UV detection at 280 nm.
  • Collection: Collect peaks separately and analyze by MS and NMR.
Protocol 3: Structural Elucidation Workflow

This outlines the standard workflow for confirming the structure of a purified metabolite [1] [2] [3].

  • Purity Check: Analyze the purified compound using the HPLC method above to ensure it is a single, pure peak.
  • Mass Analysis: Obtain a High-Resolution Mass Spectrum (HR-ESI-MS) to determine the exact mass and molecular formula.
  • Spectroscopic Analysis:
    • Record ¹H and ¹³C NMR spectra (e.g., in CDCl₃ or DMSO-d6). Assign all signals and identify key functional groups.
    • Compare the spectral data with those of the parent compound and literature values to identify the site and type of modification (e.g., methylation, reduction, hydroxylation) [1].

Workflow for Purification & Identification

The diagram below summarizes the logical workflow from biotransformation to final identification of metabolites.

Start Start: Biotransformation Monitor Reaction Monitoring (TLC) Start->Monitor Decision1 Substrate consumed? Monitor->Decision1 Decision1->Monitor No Extract Extraction (Ethyl Acetate) Decision1->Extract Yes Fractionate Fractionation (Column Chromatography) Extract->Fractionate Purify Purification (HPLC) Fractionate->Purify Identify Structural Identification Purify->Identify MS HR-ESI-MS Identify->MS NMR NMR (1H, 13C) Identify->NMR

References

7-Hydroxyflavanone vs other flavanones antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Activity of Flavanones

Compound Name Key Structural Features Experimental Model Key Findings / Activity Citation
7-Hydroxyflavone [1] Single hydroxyl at C7 In vitro (ABTS, DPPH, FRAP); RAW264.7 cells Exhibited antioxidant activity, but weaker than its 7,8-dihydroxy analog. [1]
7,8-Dihydroxyflavone [1] Catechol group in A-ring (C7, C8) In vitro (ABTS, DPPH, FRAP); RAW264.7 cells Stronger radical scavenging and cellular antioxidant activity than 7-HF. Activated Nrf2/HO-1 pathway. [1]
Hesperidin [2] Catechol group in B-ring (C3', C4') In silico Computational Analysis Showed the highest electron affinity (EA) and antireductant activity among studied flavanones. [2]
Eriodictyol [2] Catechol group in B-ring (C3', C4') In silico Computational Analysis Low ionization energy (IE), suggesting good antioxidant efficacy via single-electron transfer. [2]
Naringenin [2] Single hydroxyl at C4' in B-ring In silico Computational Analysis Serves as a fundamental biosynthetic precursor; activity modulated by further hydroxylation. [2] [3]

Detailed Experimental Insights and Protocols

The data in the table is supported by the following key experimental details:

  • Comparison of 7-HF and 7,8-DHF: A 2024 study directly compared these two compounds [1].

    • Protocol: Antioxidant capacity was first evaluated using standard in vitro assays: ABTS, DPPH, and FRAP. Subsequently, their activity was tested in RAW264.7 macrophage cells induced with oxidative stress (H₂O₂, LPS, or t-BHP). Parameters measured included intracellular ROS levels, SOD activity, and MDA production.
    • Findings: 7,8-DHF consistently showed superior antioxidant activity. Mechanistically, it was found to upregulate HO-1 expression and inhibit caspase-3/PARP activation, pathways crucial for cellular defense and survival against oxidative damage [1].
  • Computational Analysis of Flavanones: A 2025 in silico study analyzed the antioxidant potential of several flavanones [2].

    • Protocol: This research used Density Functional Theory (DFT) calculations to determine global reactivity descriptors like Ionization Energy (IE) and Electron Affinity (EA), which predict a molecule's tendency to donate or accept electrons. Molecular docking simulations were also performed to assess their potential as MAO-B inhibitors.
    • Findings: The study concluded that the catechol group (ortho-dihydroxy structure) in ring B is a key feature for high antioxidant activity, as seen in hesperidin and eriodictyol. The reactivity order for flavanones was determined to be 3' > 4' > 2' in ring B [2].

Structural Basis for Antioxidant Activity

The experimental data consistently highlights that the antioxidant potency of a flavanone is heavily influenced by its hydroxylation pattern.

  • The Catechol Advantage: The presence of a catechol group (ortho-dihydroxy benzene), whether in the A-ring (as in 7,8-DHF) or the B-ring (as in hesperidin and eriodictyol), significantly enhances radical scavenging ability. This structure allows for better stabilization of the radical intermediate and facilitates electron transfer [1] [2] [4].
  • Role of the C-Ring: The saturated C-ring and the presence of a carbonyl group in flavanones provide the basic scaffold for interaction. The overall antioxidant effect is a sum of contributions from substituents on both the A and B rings [3] [4].
  • Glycosylation Impact: Flavonoids often occur in nature as glycosides (e.g., naringin, hesperidin). The attachment of sugar molecules can affect their bioavailability and solubility, but the aglycone (the core molecule without sugar) often shows more direct antioxidant activity in mechanistic studies [5] [4].

Antioxidant Mechanism and Signaling Pathways

The Nrf2/HO-1 pathway is a central mechanism through which potent antioxidants like 7,8-Dihydroxyflavone confer cellular protection. The following diagram illustrates this key signaling pathway.

G OxidativeStress Oxidative Stress KEAP1 KEAP1 Protein OxidativeStress->KEAP1 Inactivates Nrf2 Nrf2 Transcription Factor KEAP1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 HO-1 Enzyme ARE->HO1 Activates Transcription CellularDefense Cellular Defense & Reduced Oxidative Damage HO1->CellularDefense Produces Protective Molecules

The experimental workflow used to characterize the antioxidant activity of these compounds, particularly from the 2024 study, can be summarized as follows [1]:

G Start Start: Compound Investigation InVitro In Vitro Chemical Assays Start->InVitro ABTS ABTS Radical Scavenging InVitro->ABTS DPPH DPPH Radical Scavenging InVitro->DPPH FRAP FRAP (Reducing Power) InVitro->FRAP Cellular Cellular Model (RAW264.7) InVitro->Cellular Induction Induce Oxidative Stress (H₂O₂, LPS, t-BHP) Cellular->Induction Mech Mechanistic Investigation Cellular->Mech Measurement Measure Markers: ROS, SOD, MDA Induction->Measurement WB Western Blot: HO-1, Caspase-3, PARP Mech->WB

Conclusion for Researchers

  • 7-Hydroxyflavone possesses moderate, measurable antioxidant activity.
  • Its activity is significantly lower than that of flavones/flavanones featuring a catechol group, such as 7,8-Dihydroxyflavone or Hesperidin.
  • For research or development focused on high antioxidant potency, prioritizing compounds with this ortho-dihydroxy substitution pattern is advisable.

References

7-Hydroxyflavanone docking studies sterol 14-α demethylase

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Landscape on Flavonoids and CYP51

The table below summarizes key experimental findings from recent studies on flavonoids that have been tested against CYP51, which can serve as a reference point for the type of data your guide would require for 7-Hydroxyflavanone.

Compound Tested Experimental Method Key Findings & Quantitative Data Reference
Luteolin 7,3'-disulfate Surface Plasmon Resonance (SPR), Spectral Titration, Enzyme Activity Assay, Molecular Docking Kd (SPR): ~2.9 µM; Inhibition: Potently inhibited human CYP51A1 activity. Docking suggested binding in the substrate access channel. [1] [2]
Baicalein Surface Plasmon Resonance (SPR), Spectral Titration Kd (SPR): ~20 µM; Kd (Spectral): 8.2 ± 0.4 µM; induced a reverse type I spectral response. [2]
Luteolin Surface Plasmon Resonance (SPR), Spectral Titration Kd (SPR): ~11 µM; Kd (Spectral): 5.1 ± 0.5 µM; induced a reverse type I spectral response. [2]

Experimental Protocols for Docking and Validation

For a comprehensive comparison guide, detailing the methodologies is crucial. The following protocols, collated from the search results, are standard in the field for studying CYP51 inhibitors.

Protocol 1: Molecular Docking Analysis

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) within a protein's active site [3].

  • Protein Preparation: Obtain the 3D structure of the target enzyme (e.g., human CYP51A1) from a protein data bank. If a crystal structure is unavailable, construct a homology model using a related protein as a template (e.g., the structure from Mycobacterium tuberculosis is often used) [4] [5]. Remove water molecules and add hydrogen atoms.
  • Ligand Preparation: Draw or obtain the 3D structure of this compound. Optimize its geometry and assign partial charges using molecular mechanics force fields.
  • Docking Simulation: Use a docking program (e.g., Molegro Virtual Docker, AutoDock) to generate multiple possible binding poses of the ligand within the protein's active site. The algorithm evaluates interactions like hydrogen bonding, van der Waals forces, and electrostatic effects.
  • Scoring and Analysis: The software scores each pose based on predicted binding energy (docking energy, often in kJ/mol). The pose with the most favorable (most negative) energy is analyzed for specific interactions with amino acid residues in the binding pocket [3] [5].
Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a biosensor-based technique used to study real-time biomolecular interactions and determine binding affinity (Kd) and kinetics (association/dissociation rates) [1] [2].

  • Immobilization: Purify the CYP51 protein. Immobilize it onto the surface of a sensor chip.
  • Ligand Injection: Inject a series of concentrations of this compound (the analyte) in a buffer solution over the chip surface.
  • Data Collection: Monitor the change in the SPR signal (Response Units, RU) in real-time as the ligand binds to and dissociates from the protein.
  • Kinetic Analysis: Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir binding) using software to calculate the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (Kd = k_d/kₐ) [2].
Protocol 3: Spectral Titration Assay

This assay detects ligand binding by observing characteristic shifts in the UV-visible absorption spectrum of the P450's heme group [2].

  • Baseline Recording: Prepare a solution of purified CYP51 protein. Record a baseline difference spectrum (sample vs. reference cuvette, both containing protein).
  • Titration: Add incremental amounts of the ligand (this compound) to the sample cuvette and an equal volume of buffer to the reference.
  • Spectral Measurement: After each addition, record the difference spectrum.
  • Data Analysis: Plot the amplitude of the spectral shift (e.g., peak-to-trough difference) against the ligand concentration. Fit the data to determine the apparent dissociation constant (Kd_app) [2].

Proposed Workflow for Docking Studies

The diagram below outlines a logical workflow for conducting and validating a molecular docking study, integrating the protocols described above.

G Start Start: Identify Research Goal (this compound & CYP51) A 1. Protein Structure Preparation Start->A B 2. Ligand Preparation (this compound) A->B C 3. Molecular Docking Simulation B->C D 4. Analysis of Binding Pose C->D E 5. Experimental Validation D->E Generates Hypothesis End Interpret Results & Conclude E->End

How to Proceed with Your Research

Since direct data on this compound is not available, here are actionable steps you can take:

  • Broaden Your Search: Look for docking studies on structurally similar flavanones or flavonoids (e.g., naringenin, hesperetin) to infer potential binding modes.
  • Perform Your Own Docking: If you have computational resources, you can conduct a new docking study for this compound using the protocols outlined above.
  • Consult Specialized Databases: Search chemical and pharmacological databases (e.g., PubChem, ChEMBL) for any bioactivity data on this compound against cytochrome P450 enzymes.

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.078644241 Da

Monoisotopic Mass

240.078644241 Da

Heavy Atom Count

18

UNII

CC64495H41

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6515-36-2

Metabolism Metabolites

7-Hydroxyflavanone has known human metabolites that include Flavanone 7-O-glucuronide.

Wikipedia

7-hydroxyflavanone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

Bioconversion of 7-hydroxyflavanone: isolation, characterization and bioactivity evaluation of twenty-one phase I and phase II microbial metabolites

Julie Rakel Mikell, Ikhlas Ahmad Khan
PMID: 22976322   DOI: 10.1248/cpb.c12-00296

Abstract

Microbial metabolism of 7-hydroxyflavanone (1) with fungal culture Cunninghamella blakesleeana (ATCC 8688a), yielded flavanone 7-sulfate (2), 7,4'-dihydroxyflavanone (3), 6,7-dihydroxyflavanone (4), 6-hydroxyflavanone 7-sulfate (5), and 7-hydroxyflavanone 6-sulfate (6). Mortierella zonata (ATCC 13309) also transformed 1 to metabolites 2 and 3 as well as 4'-hydroxyflavanone 7-sulfate (7), flavan-4-cis-ol 7-sulfate (8), 2',4'-dihydroxychalcone (9), 7,8-dihydroxyflavanone (10), 8-hydroxyflavanone 7-sulfate (11), and 8-methoxy-7-hydroxyflavanone (12). Beauveria bassiana (ATCC 7159) metabolized 1 to 2, 3, and 8, flavanone 7-O-β-D-O-4-methoxyglucopyranoside (13), and 8-hydroxyflavanone 7-O-β-D-O-4-methoxyglucopyranoside (14). Chaetomium cochlioides (ATCC 10195) also transformed 1 to 2, 3, 9, together with 7-hydroxy-4-cis-ol (15). Mucor ramannianus (ATCC 9628) metabolized 1 in addition to 7, to also 4,2',4'-trihydroxychalcone (16), 7,3',4'-trihydroxyflavanone (17), 4'-hydroxyflavanone 7-O-α-L-rhamnopyranoside (18), and 7,3',4'-trihydroxy-6-methoxyflavanone (19). The organism Aspergillus alliaceus (ATCC 10060) transformed 1 to metabolites 3, 16, 7,8,4'-trihydroxyflavanone (20), and 7-hydroxyflavanone 4'-sulfate (21). A metabolite of 1, flavanone 7-O-β-D-O-glucopyranoside (22) was produced by Rhizopus oryzae (ATCC 11145). Structures of the metabolic products were elucidated by means of spectroscopic data. None of the metabolites tested showed antibacterial, antifungal and antimalarial activities against selected organisms. Metabolites 4 and 16 showed weak antileishmanial activity.


Oxytrodiflavanone A and Oxytrochalcoflavanones A,B: New Biflavonoids from

Yang Liu, Norbo Kelsang, Jianghai Lu, Yingtao Zhang, Hong Liang, Pengfei Tu, Dexin Kong, Qingying Zhang
PMID: 31013944   DOI: 10.3390/molecules24081468

Abstract

Three previously undescribed biflavonoids, oxytrodiflavanone A (
), and oxytrochalcoflavanones A,B (
,
), were isolated from the aerial part of
, together with their putative biosynthetic monomers, i.e., (2
)-5,7-dihydroxyflavanone (
), (2
)-7-hydroxyflavanone (
), and 2',4'-dihydroxychalcone (
). The structures of these compounds were elucidated by a combination analysis of spectroscopic data. The cytotoxic activities of all the isolated compounds against PC-3 human prostate cancer cell line are also presented.


Rotenoids, Flavonoids, and Chalcones from the Root Bark of Millettia usaramensis

Tsegaye Deyou, Ivan Gumula, Fangfang Pang, Amra Gruhonjic, Michael Mumo, John Holleran, Sandra Duffy, Paul A Fitzpatrick, Matthias Heydenreich, Göran Landberg, Solomon Derese, Vicky Avery, Kari Rissanen, Máté Erdélyi, Abiy Yenesew
PMID: 26651537   DOI: 10.1021/acs.jnatprod.5b00581

Abstract

Five new compounds, 4-O-geranylisoliquiritigenin (1), 12-dihydrousararotenoid B (2), 12-dihydrousararotenoid C (3), 4'-O-geranyl-7-hydroxyflavanone (4), and 4'-O-geranyl-7-hydroxydihydroflavanol (5), along with 12 known natural products (6-17) were isolated from the CH2Cl2/MeOH (1:1) extract of the root bark of Millettia usaramensis ssp. usaramensis by chromatographic separation. The purified metabolites were identified by NMR spectroscopic and mass spectrometric analyses, whereas their absolute configurations were established on the basis of chiroptical data and in some cases also by X-ray crystallography. The crude extract was moderately active (IC50 = 11.63 μg/mL) against the ER-negative MDB-MB-231 human breast cancer cell line, and accordingly compounds 6, 8, 9, 10, 12, and 16 also showed moderate to low cytotoxic activities (IC50 25.7-207.2 μM). The new natural product 1 exhibited antiplasmodial activity with IC50 values of 3.7 and 5.3 μM against the chloroquine-sensitive 3D7 and the chloroquine-resistant Dd2 Plasmodium falciparum strains, respectively, and was also cytotoxic to the HEK293 cell line.


[Microbial kinetics: experiences with Staphylococcus aureus ATCC 25 293 and bacteriostatic drugs]

N B Pappano, S E Blanco, N B Debattista, F H Ferretti
PMID: 3508321   DOI:

Abstract




In vitro analysis of iron chelating activity of flavonoids

Přemysl Mladěnka, Kateřina Macáková, Tomáš Filipský, Libuše Zatloukalová, Luděk Jahodář, Paolo Bovicelli, Ilaria Proietti Silvestri, Radomír Hrdina, Luciano Saso
PMID: 21450273   DOI: 10.1016/j.jinorgbio.2011.02.003

Abstract

Flavonoids have been demonstrated to possess miscellaneous health benefits which are, at least partly, associated with iron chelation. In this in vitro study, 26 flavonoids from different subclasses were analyzed for their iron chelating activity and stability of the formed complexes in four patho/physiologically relevant pH conditions (4.5, 5.5, 6.8, and 7.5) and compared with clinically used iron chelator deferoxamine. The study demonstrated that the most effective iron binding site of flavonoids represents 6,7-dihydroxy structure. This site is incorporated in baicalein structure which formed, similarly to deferoxamine, the complexes with iron in the stoichiometry 1:1 and was not inferior in all tested pH to deferoxamine. The 3-hydroxy-4-keto conformation together with 2,3-double bond and the catecholic B ring were associated with a substantial iron chelation although the latter did not play an essential role at more acidic conditions. In agreement, quercetin and myricetin possessing all three structural requirements were similarly active to baicalein or deferoxamine at the neutral conditions, but were clearly less active in lower pH. The 5-hydroxy-4-keto site was less efficient and the complexes of iron in this site were not stable at the acidic conditions. Isolated keto, hydroxyl, methoxyl groups or an ortho methoxy-hydroxy groups were not associated with iron chelation at all.


Microbial transformations of 7-hydroxyflavanone

Edyta Kostrzewa-Susłow, Tomasz Janeczko
PMID: 22654578   DOI: 10.1100/2012/254929

Abstract

Microbial transformations of racemic 7-hydroxyflavanone using strains of genus Aspergillus (A. niger KB, A. niger 13/5, A. ochraceus 456) and the species Penicillium chermesinum 113 were studied. The products of O-methylation, O-methylation along with hydroxylation at C-3' and C-4', reduction of the carbonyl group, reduction of the carbonyl group along with hydroxylation at C-5, and dehydrogenation of C-2 and C-3 were obtained. Most of the products (with the exception of the O-methylation one) have stronger antioxidant properties than the initial substrate.


Explore Compound Types